1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene
Description
1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene is a substituted benzene derivative with the molecular formula C₉H₁₀ClFO₂. Its structure features a chloromethyl group at position 1, a fluorine atom at position 2, and methoxy groups at positions 3 and 2. This combination of electron-withdrawing (chloromethyl, fluorine) and electron-donating (methoxy) substituents creates unique electronic and steric properties, making it a compound of interest in pharmaceutical and synthetic chemistry.
Properties
IUPAC Name |
1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASIHJHGNLXRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCl)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285184 | |
| Record name | 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1716-43-4 | |
| Record name | NSC40842 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Blanc Chloromethylation with In Situ Chloromethylating Agent
This method adapts the Blanc chloromethylation reaction, modified for improved efficiency and reduced environmental impact.
Procedure:
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Precursor Preparation : Start with 2-fluoro-3,4-dimethoxybenzene.
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Chloromethylating Agent Generation : React paraformaldehyde (formaldehyde precursor) with hydrogen chloride gas in toluene at 40°C to form in situ chloromethylating species.
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Catalytic Promotion : Add acetic acid (5–10 wt% relative to precursor) to enhance reaction kinetics.
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Reaction Conditions : Maintain temperature at 0–5°C for 6–12 hours under continuous HCl gas flow.
Key Data :
Mechanistic Insight :
The carboxylic acid catalyst stabilizes intermediates, enabling selective chloromethylation at the activated para position relative to methoxy groups. Excess HCl prevents hydrolysis of the chloromethylating agent.
Friedel-Crafts Alkylation with Chloromethyl Chloride
This classical approach employs Friedel-Crafts conditions to introduce the chloromethyl group.
Procedure:
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Substrate Activation : Dissolve 2-fluoro-3,4-dimethoxybenzene in dichloromethane.
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Lewis Acid Catalysis : Add titanium tetrachloride (TiCl₄, 0.6 mol%) to activate the aromatic ring.
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Chloromethylation : Introduce chloromethyl chloride (1.2 equivalents) at 50°C for 18 hours.
Key Data :
Limitations :
Nucleophilic Substitution on Benzyl Alcohol Precursors
Step 1: Synthesis of 2-Fluoro-3,4-dimethoxybenzyl Alcohol
Step 2: Chlorination with Thionyl Chloride
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Reaction : React benzyl alcohol with SOCl₂ (1.5 equivalents) in anhydrous DCM at 25°C for 4 hours.
Advantages :
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High selectivity due to alcohol’s nucleophilic reactivity.
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Scalable with minimal byproducts.
Procedure:
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Chloromethylation First : Synthesize 1-(chloromethyl)-3,4-dimethoxybenzene via Method 1 or 2.
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Fluorination : Use KF/18-crown-6 in DMF at 120°C for 8 hours.
Key Data :
Challenges :
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Harsh conditions may degrade methoxy groups.
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Requires purification via column chromatography.
Setup:
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Reactors : Two micromixers in series.
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Stream 1 : Precursor (2-fluoro-3,4-dimethoxybenzene) in toluene.
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Stream 2 : Paraformaldehyde and HCl gas in acetic acid.
Conditions :
Benefits :
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|
| Blanc Modification | 74–82 | High | Low (recyclable solvent) |
| Friedel-Crafts | 58–64 | Moderate | High (corrosive waste) |
| Nucleophilic Sub. | 85–88 | High | Moderate |
| Continuous Flow | 78–82 | Very High | Low |
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include 2-fluoro-3,4-dimethoxytoluene.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12ClF O2
- Molecular Weight : 204.63 g/mol
The compound features a chloromethyl group (-CH2Cl), a fluorine atom (-F), and two methoxy groups (-OCH3) on a benzene ring. This unique structure imparts distinct electronic and steric properties that influence its reactivity and utility in various chemical processes.
Organic Synthesis
1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its chloromethyl group allows for nucleophilic substitution reactions, enabling the formation of various derivatives.
| Reaction Type | Reagents | Products |
|---|---|---|
| Nucleophilic Substitution | Sodium azide, potassium thiolate | Substituted benzyl derivatives |
| Oxidation | Potassium permanganate | Benzaldehyde or benzoic acid derivatives |
| Reduction | Lithium aluminum hydride | 2-Fluoro-3,4-dimethoxytoluene |
Medicinal Chemistry
The compound is explored for its potential as a pharmaceutical building block. Its functional groups can interact with biological targets, making it useful in drug development.
- Mechanism of Action : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA. The fluorine atom enhances binding affinity through hydrogen bonding or dipole interactions.
Case Study : Research has shown that derivatives of this compound exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.
Material Science
In material science, this compound is utilized in the synthesis of polymers and specialty materials. Its unique chemical properties enable the development of materials with tailored functionalities.
The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer potential. Studies indicate that similar compounds can inhibit the growth of bacteria and fungi .
Antimicrobial Activity Overview
- Study Findings : In vitro studies have demonstrated that compounds with similar structures can effectively inhibit bacterial growth.
| Activity Type | Target Organisms | Mechanism |
|---|---|---|
| Antimicrobial | Various bacteria and fungi | Disruption of cell membranes |
| Anticancer | Cancer cell lines | Induction of apoptosis |
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene depends on its application. In medicinal chemistry, it may interact with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, while the fluorine atom can enhance binding affinity through hydrogen bonding or dipole interactions.
Comparison with Similar Compounds
The following analysis compares 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene with structurally analogous benzene derivatives, focusing on substituent effects, reactivity, and applications.
Structural and Substituent Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Substituent Electronic Effects :
- The target compound’s methoxy groups (electron-donating) at positions 3 and 4 contrast with the trifluoromethyl group (electron-withdrawing) in the compound from . This difference significantly alters reactivity: methoxy groups stabilize electrophilic aromatic substitution intermediates, while trifluoromethyl groups deactivate the ring .
- The chloromethyl group in the target compound is more reactive than a simple methyl group (e.g., in 3,5-dimethylbenzene), enabling nucleophilic substitution reactions critical for drug conjugate synthesis .
The 3,5-dimethyl substitution in ’s compound enhances hydrophobicity, making it less suitable for biological applications requiring water solubility .
Stability and Functional Group Interactions
- Fluorine’s Role :
The fluorine atom at position 2 contributes to metabolic stability by resisting oxidative degradation, a feature shared with ’s compound. This property is advantageous in drug design . - Methoxy vs. Trifluoromethyl : Methoxy groups (target compound) offer mild electron donation, promoting resonance stabilization, whereas trifluoromethyl groups () strongly deactivate the ring, reducing reactivity toward electrophiles .
Biological Activity
1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene is a synthetic organic compound notable for its unique structural features, including a chloromethyl group, a fluorine atom, and two methoxy groups attached to a benzene ring. This compound has garnered attention due to its potential biological activities, which are explored through various studies and applications.
- Molecular Formula : C10H12ClF O2
- Molecular Weight : 204.63 g/mol
- Structure : The compound features a chloromethyl group (−CH2Cl) and a fluorine atom (−F) on a dimethoxy-substituted benzene ring.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, primarily focusing on its potential as an antimicrobial and anticancer agent. Its unique substitution pattern influences its reactivity and biological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. The presence of halogen atoms (like chlorine and fluorine) and methoxy groups can enhance the lipophilicity and overall biological activity of these compounds.
- Study Findings : In vitro studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.
Anticancer Potential
The anticancer properties of this compound are attributed to its ability to interfere with cellular processes such as proliferation and apoptosis.
- Mechanism of Action : It is believed that this compound may induce apoptosis in cancer cells by activating specific signaling pathways or by generating reactive oxygen species (ROS) that lead to cellular damage.
Comparative Analysis with Similar Compounds
To understand the unique biological activities of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 1-(Chloromethyl)-3-methoxybenzene | Chloromethyl and methoxy groups | Moderate antimicrobial activity |
| 2-Fluoro-3-methoxybenzaldehyde | Fluorine and methoxy groups | Potential anticancer properties |
| 2-Chloro-3,4-dimethoxybenzaldehyde | Chlorine and two methoxy groups | Enhanced reactivity in biological systems |
| 1-(Bromomethyl)-2-fluoro-3,4-dimethoxybenzene | Bromomethyl instead of chloromethyl | Different halogen influences reactivity |
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various halogenated compounds. Results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Anticancer Research : In a study focusing on the anticancer properties of methoxy-substituted benzene derivatives, researchers found that this compound induced apoptosis in human cancer cell lines through ROS generation and mitochondrial dysfunction .
Q & A
Q. What are the optimal synthetic methods for preparing 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene at the laboratory scale?
The compound can be synthesized via chlorination of its alcohol precursor (e.g., 2-fluoro-3,4-dimethoxybenzyl alcohol) using thionyl chloride (SOCl₂) in dichloromethane under reflux. A yield of ~71% was reported with 10 equivalents of SOCl₂, though reaction time and reagent stoichiometry should be optimized based on precursor reactivity . Pyridine may influence reaction pathways, as seen in analogous syntheses, but is not always required .
Q. Which analytical techniques are recommended for confirming purity and structural integrity?
- Gas Chromatography (GC): Purity can be assessed using GC with >97.0% purity thresholds, as referenced for structurally similar chloromethylated aromatics .
- NMR Spectroscopy: ¹H/¹³C NMR can confirm substitution patterns (e.g., fluorine coupling, methoxy groups). For example, methoxy protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons show splitting due to fluorine .
Q. What safety protocols are critical when handling this compound?
- Store at 0–6°C to prevent decomposition .
- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation, as advised for chlorinated aromatics .
- Avoid exposure to moisture, as chloromethyl groups may hydrolyze to alcohols .
Q. How can physical properties inform purification strategies?
- Density: ~1.22 g/cm³ (similar to 1-chloro-2,4-dimethoxybenzene) suggests suitability for density-based separations .
- Boiling Point: Estimated ~146°C (analogous compounds) supports distillation or rotary evaporation under reduced pressure .
Advanced Research Questions
Q. How can reaction selectivity be controlled to avoid byproducts during chloromethylation?
Competing pathways (e.g., over-chlorination or dimerization) may arise due to reagent excess or temperature fluctuations. Control methods include:
Q. What experimental strategies resolve contradictions in reported reaction yields?
Discrepancies may stem from reagent quality, moisture levels, or purification techniques. To address this:
Q. What are the mechanistic implications of fluorine substitution on reactivity?
The electron-withdrawing fluorine atom at the 2-position likely deactivates the aromatic ring, directing electrophilic attacks to specific positions (e.g., para to fluorine). Computational studies (DFT) or isotopic labeling could elucidate regioselectivity in further functionalization .
Q. How can this compound serve as an intermediate in medicinal chemistry?
- Drug Synthesis: The chloromethyl group enables nucleophilic substitution for attaching pharmacophores (e.g., in antipsychotics or antifungals) .
- Biological Probes: Fluorine’s NMR-active nucleus (¹⁹F) makes the compound useful in metabolic tracer studies .
Key Notes
- Avoid commercial sources like benchchem.com ; prioritize peer-reviewed methods .
- Advanced questions emphasize mechanistic analysis and reproducibility, aligning with academic research rigor.
- Methodological answers integrate synthesis, characterization, and troubleshooting to address both novice and expert needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
